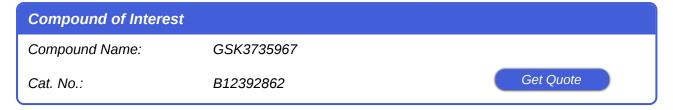


Application Notes and Protocols for GSK3735967 in Methylation Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3735967, also known as GSK-LSD1, is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2][3] LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that plays a critical role in epigenetic regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[4][5] By inhibiting LSD1, GSK3735967 leads to an increase in global H3K4 and H3K9 methylation levels, thereby modulating gene expression.[6] These application notes provide detailed protocols for utilizing GSK3735967 in various methylation assays to study its effects on histone methylation and cellular processes.

Data Presentation Quantitative Data Summary

The following tables summarize the inhibitory activity of **GSK3735967** and its effects on cell proliferation.

Table 1: In Vitro Inhibitory Activity of **GSK3735967** against LSD1



Assay Type	IC50 (nM)	Selectivity	Reference
Cell-free LSD1 enzyme assay	16	>1000-fold vs. LSD2, MAO-A, MAO-B	[1][2][3]

Table 2: Cell-Based Activity of GSK3735967 (GSK2879552)

Cell Line Type	Assay	Endpoint	Value (nM)	Reference
Acute Myeloid Leukemia (AML) cell lines (average of 20)	Cell Proliferation (10 days)	EC50	137 ± 30	[4]
MOLM-13 (AML)	BrdU Incorporation (6 days)	EC50	1.9 ± 0.9	[4]
SKM-1 (AML)	Superoxide Production (7 days)	EC50	222 ± 103	[4]
Various Cancer Cell Lines	Gene Expression Changes	Average EC50	< 5	[3][7]
Various Cancer Cell Lines	Cell Proliferation	Average EC50	< 5	[3][7]
Kasumi-1 (AML)	Growth Inhibition (12 days)	GI50	20	[8]
MV4-11 (AML)	Cell Proliferation	EC50	23	[8]

Signaling Pathway

The diagram below illustrates the mechanism of action of **GSK3735967**. By irreversibly inhibiting LSD1, it prevents the removal of methyl groups from H3K4me1/2 and H3K9me1/2. This leads to an accumulation of these histone marks, which in turn alters chromatin structure and gene expression, ultimately affecting cellular processes like differentiation and proliferation.





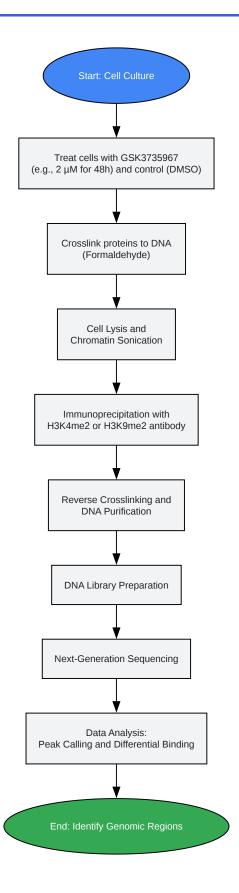
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Mechanism of GSK3735967 action on histone methylation.

Experimental Protocols Experimental Workflow: ChIP-seq Analysis

The following diagram outlines the major steps for performing a Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiment to identify the genomic regions with altered histone methylation upon treatment with **GSK3735967**.





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Workflow for ChIP-seq analysis of histone methylation.



Protocol 1: Western Blot for Global Histone Methylation

This protocol is designed to assess the global changes in H3K4 and H3K9 methylation levels in cells treated with **GSK3735967**.

Materials:

- **GSK3735967** (GSK-LSD1)
- Cell culture medium and supplements
- Tissue culture plates
- DMSO (vehicle control)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-H3K4me1, anti-H3K4me2, anti-H3K9me2, and anti-Histone H3
 (loading control)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

Procedure:

- · Cell Seeding and Treatment:
 - Seed cells at an appropriate density in tissue culture plates and allow them to adhere overnight.



- Prepare a stock solution of GSK3735967 in DMSO.
- Treat cells with the desired concentration of GSK3735967 (e.g., 1-2 μM) or DMSO as a vehicle control. A typical treatment duration is 48-72 hours.[6] For longer treatments, refresh the media with the inhibitor daily.[6]
- Cell Lysis and Protein Quantification:
 - After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer containing inhibitors.
 - Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
 - Determine the protein concentration of the supernatant using a BCA assay.
- Western Blotting:
 - Normalize protein samples to the same concentration and prepare them for SDS-PAGE by adding loading buffer and boiling.
 - Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against H3K4me1, H3K4me2, H3K9me2, and total Histone H3 overnight at 4°C.
 - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and develop with a chemiluminescent substrate.
 - Image the blot and quantify the band intensities. Normalize the histone modification signals to the total Histone H3 signal.

Protocol 2: Chromatin Immunoprecipitation (ChIP)



This protocol provides a framework for performing ChIP to analyze the enrichment of specific histone methylation marks at particular genomic loci after **GSK3735967** treatment.

Materials:

- **GSK3735967** (GSK-LSD1)
- Cell culture medium and supplements
- Formaldehyde (37%)
- Glycine
- Cell lysis and nuclear lysis buffers
- Sonication equipment
- ChIP-grade primary antibodies (e.g., anti-H3K4me2, anti-H3K9me2, and IgG control)
- Protein A/G magnetic beads
- ChIP wash buffers (low salt, high salt, LiCl)
- · Elution buffer
- Proteinase K
- Phenol:chloroform:isoamyl alcohol
- Ethanol
- qPCR primers for target and control genomic regions

Procedure:

- · Cell Treatment and Crosslinking:
 - $\circ~$ Treat cells with **GSK3735967** (e.g., 2 μM for 48 hours) or DMSO as described in Protocol 1.[6]



- Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to crosslink proteins to DNA.
- Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM.
- Chromatin Preparation:
 - Wash and harvest the cells.
 - Lyse the cells to release the nuclei.
 - Lyse the nuclei and sonicate the chromatin to shear the DNA into fragments of 200-500
 bp.
- Immunoprecipitation:
 - Pre-clear the chromatin with protein A/G beads.
 - Incubate the chromatin overnight at 4°C with the primary antibody of interest (or IgG control).
 - Add protein A/G beads to capture the antibody-chromatin complexes.
 - Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove nonspecific binding.
- Elution and Reverse Crosslinking:
 - Elute the chromatin from the beads.
 - Reverse the crosslinks by incubating at 65°C overnight with NaCl.
 - Treat with RNase A and Proteinase K to remove RNA and protein.
- DNA Purification and Analysis:
 - Purify the DNA using phenol:chloroform extraction and ethanol precipitation.



Analyze the enrichment of target genomic regions by qPCR using specific primers.
 Calculate the enrichment relative to the input and IgG controls. For genome-wide analysis, proceed to library preparation for ChIP-seq.

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